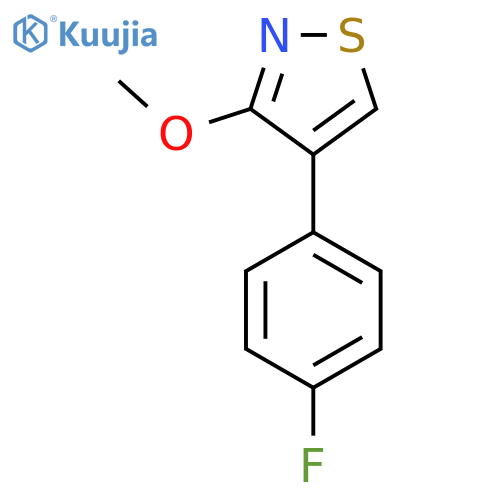

Cas no 2138423-34-2 (4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole)

2138423-34-2 structure

商品名:4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole

4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole 化学的及び物理的性質

名前と識別子

-

- EN300-715137

- 2138423-34-2

- 4-(4-fluorophenyl)-3-methoxy-1,2-thiazole

- 4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole

-

- インチ: 1S/C10H8FNOS/c1-13-10-9(6-14-12-10)7-2-4-8(11)5-3-7/h2-6H,1H3

- InChIKey: QIPRFDUHTRXKEN-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(=N1)OC)C1C=CC(=CC=1)F

計算された属性

- せいみつぶんしりょう: 209.03106321g/mol

- どういたいしつりょう: 209.03106321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 50.4Ų

4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-715137-1.0g |

4-(4-fluorophenyl)-3-methoxy-1,2-thiazole |

2138423-34-2 | 1g |

$0.0 | 2023-06-07 |

4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2138423-34-2 (4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole) 関連製品

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量